N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine
Description
NSC 264048 is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications
Properties
CAS No. |
34550-43-1 |
|---|---|
Molecular Formula |
C10H9N5O |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine |
InChI |
InChI=1S/C10H9N5O/c1-2-7(16-5-1)6-12-8-3-4-11-10-9(8)13-15-14-10/h1-5H,6H2,(H2,11,12,13,14,15) |
InChI Key |
GSHVEFVGODSAHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC2=CC=NC3=NNN=C23 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 264048 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include various organic solvents, catalysts, and reactants that facilitate the formation of the desired chemical structure.
Industrial Production Methods
Industrial production of NSC 264048 often involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions to ensure consistent quality and yield. This may include the use of continuous flow reactors, automated control systems, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
NSC 264048 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for various applications.
Common Reagents and Conditions
Common reagents used in the reactions of NSC 264048 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of NSC 264048 depend on the specific reaction conditions and reagents used
Scientific Research Applications
NSC 264048 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.
Medicine: Explored for its potential therapeutic effects in treating various diseases and conditions.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of NSC 264048 involves its interaction with specific molecular targets and pathways within cells. This can include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
